molecular formula C22H16ClN3O4S B4651013 methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

Cat. No. B4651013
M. Wt: 453.9 g/mol
InChI Key: GRCQCTYYVWXQJH-LICLKQGHSA-N
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Description

The compound “methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate” is a complex organic molecule. It is related to the class of molecules known as indole derivatives . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a chlorophenyl group, a methyl group, and an acetate group .

Scientific Research Applications

Anticancer Potential

Indole derivatives, including SCHEMBL5995958, have been investigated for their antitumor effects. Their ability to interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis makes them promising candidates for cancer therapy . Researchers are exploring the compound’s impact on specific cancer types, such as breast, lung, and colon cancer.

Antimicrobial Activity

Indoles possess antimicrobial properties, making them relevant in the fight against infectious diseases. SCHEMBL5995958 may exhibit antibacterial and antifungal effects, potentially contributing to novel drug development. Investigating its mechanism of action and efficacy against specific pathogens is crucial .

Anti-Inflammatory Properties

Inflammation plays a role in various diseases, from autoimmune disorders to neurodegenerative conditions. Indole derivatives, including SCHEMBL5995958, have shown anti-inflammatory potential. Researchers are keen on understanding how this compound modulates inflammatory pathways and whether it could serve as a therapeutic agent .

Neuroprotective Effects

Indoles may protect neurons and enhance cognitive function. SCHEMBL5995958’s structure suggests it could interact with neurotransmitter systems or influence neuroinflammation. Investigating its impact on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) is an active area of research .

Drug Design and Synthesis

Indole derivatives serve as building blocks in drug design. Researchers explore modifications to the indole scaffold to create novel compounds with improved pharmacological properties. SCHEMBL5995958’s unique structure could inspire the development of new drugs for various conditions .

Plant Hormone Analog

Indole-3-acetic acid (IAA), a natural plant hormone, is derived from tryptophan. Indole derivatives mimic IAA and influence plant growth, development, and responses to environmental cues. SCHEMBL5995958 might find applications in agriculture or horticulture .

Future Directions

Indole derivatives have immense potential for further exploration due to their diverse biological activities . They are of great interest in the field of medicinal chemistry, and researchers are continually synthesizing new scaffolds of indole to screen for different pharmacological activities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the future directions in this field .

properties

IUPAC Name

methyl 2-[3-[(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-30-19(27)12-25-11-13(16-4-2-3-5-18(16)25)10-17-20(28)24-22(31)26(21(17)29)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3,(H,24,28,31)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQCTYYVWXQJH-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 6
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methyl (3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

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